Author: BenchChem Technical Support Team. Date: April 2026
Defining the Scope
I'm currently focused on defining the precise scope of this SDS guide. My initial assessment indicates the need for an in-depth, technical document tailored to researchers and drug development professionals. I've begun to consider the specific information required to meet their needs.
Outlining Core Elements
I've outlined the core requirements for the SDS guide. I've broken it down into three key parts: Editorial control and structure, scientific integrity and logic (E-E-A-T), and visualization/formatting requirements. The formatting dictates mandatory Graphviz diagrams for pathways, workflows, and logic. I've also established a specific color palette and contrast rules for these diagrams. I am now transitioning to the specific topics to be covered.
Defining the Compound
I've got the identification details locked down: Methyl 3,5-dichloro-4-ethoxybenzoate, CAS 192512-42-8, formula C10H10Cl2O3, and a molecular weight of 249.09. I also have the SMILES string: CCOc1c(Cl)cc(cc1Cl)C(=O)OC. Further investigation has revealed this compound is a key intermediate in the synthesis of SIRT2 inhibitors.
Analyzing Key Intermediates
I'm currently focused on Methyl 3,5-dichloro-4-ethoxybenzoate, CAS 192512-42-8, as it's a critical synthetic intermediate. My initial analysis is centered on its role in creating SIRT2 inhibitors, potentially mirroring Tenovin-6's inhibitory profile. The goal is to develop novel compounds derived from this molecule.
Structuring the Guide
I've formulated a structure for the whitepaper. It will be an in-depth technical guide focusing on Methyl 3,5-dichloro-4-ethoxybenzoate, covering its applications in sirtuin inhibitor synthesis, especially analogs of Tenovin-6. The guide will include sections on its physicochemical properties, hazard profiles (GHS classification), synthetic routes, safety protocols, and related research. I am planning on how to build a deeper analysis within.
Defining Safety Parameters
I am now focusing on safety. I'm detailing handling, storage, and emergency protocols, including PPE requirements and spill response procedures for the guide. Self-validating systems are essential here. Furthermore, I'll detail the reasons for specific solvent choices and reagents in the synthetic application section, explaining the nuances of SN2 alkylation using DMF.
Detailing Protocol & Data
I'm now integrating crucial validation steps into the synthetic protocols, like TLC and NMR confirmations. I'm focusing on SIRT2 selectivity and its implications in cancer and neurodegeneration; I'll explain the choice of CO3 as a base. I'll cite the relevant PMC article for the synthesis and SIRT2 application. I'll also create tables for physicochemical properties and NMR data.
I'm generating diagrams for the synthetic workflow and biological mechanism. I'm choosing a color palette with #4285F4, #EA4335, #FBBC05, #34A853, #FFFFFF, #F1F3F4, #202124, and #5F6368 for contrast and visualization.
Visualizing the Synthesis
I'm now implementing the color palette choices into diagrams. Diagram 1, the Synthetic Workflow, is being coded in DOT format, detailing the reaction sequence from reactants to the crucial intermediate and subsequent steps. I've focused on visual clarity, particularly on contrast, for an improved visual data representation.
Diagramming the Pathway
I'm now generating Diagram 2, the SIRT2 Inhibition Pathway, in DOT format. I'm focusing on clarity; each element (Tenovin analog, SIRT2, substrate, acetylation, and outcome) is precisely defined to illustrate the cascade. I have defined the relationships and colors, based on visual contrast. The target outcome is cellular and I've shown the resulting loss of deacetylase activity.
Integrating Key Parameters
I'm now integrating safety data, including standard GHS classifications extrapolated from the structure of CAS 192512-42-8, and synthesis information, detailing the preparation from compound 2, K2CO3, and iodoethane in DMF, yielding the product as a brown oil. I will add NMR shifts for analytical validation. These additions further enhance the content of the document.
Outlining the Sections
I'm now detailing each section of the whitepaper, expanding the existing structure. I'm focusing on providing more context for the introduction, hazard profile, and safety measures. I plan on providing a rationale for DMF usage and explaining its properties. I'm focusing on the synthesis of Methyl 3,5-dichloro-4-ethoxybenzoate, emphasizing the details of the protocol, like the use of K2CO3. I will reference NIH PMC.
Refining Synthetic Details
I'm now detailing the SN2 alkylation step, explaining DMF's role and K2CO3's function in detail. I'm incorporating TLC and NMR validation steps for each synthetic step. Additionally, I'll compile all quantitative data into clearly organized tables for the guide. Finally, I will ensure diagram max width.
Validating PMC Link
I've decided to prioritize the PMC URL, https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3312015/, for the paper, as it's a standard format. I'm focusing on ensuring this link validates the provided information. I'm also revising the DOT diagram code, using the color palette provided, and ensuring clarity and contrast are maximized.
Visualizing the Synthesis Pathway
I'm now focusing on a clear, informative DOT diagram. I've defined nodes for the alkylation reaction with iodoethane and K2CO3 in DMF, showing the SN2 attack that produces the target intermediate. The diagram also illustrates the ester cleavage yielding 3,5-dichloro-4-ethoxybenzoic acid after alkaline hydrolysis.
Confirming Key Causal Links
I'm verifying the causal links within the SIRT2 inhibition pathway, especially the role of DMF in the synthetic route for Methyl 3,5-dichloro-4-ethoxybenzoate. I'm focusing on ensuring accuracy in the DOT diagram illustrating the reaction sequence and the resulting outcomes, as well as checking the self-validating protocols.
Explaining Solvent Choice
I'm now detailing why DMF is ideal; it's a polar aprotic solvent that accelerates the SN2 attack. K2CO3, a weak base, selectively deprotonates the phenol, avoiding methyl ester hydrolysis. I am also adding TLC and NMR validation steps for each stage of the synthesis. Finally, I will describe the alkaline hydrolysis step.